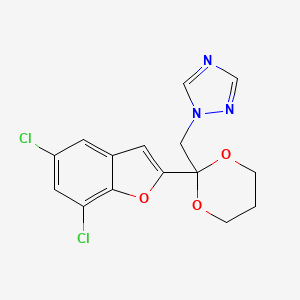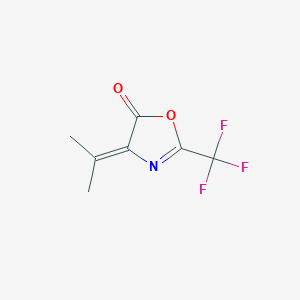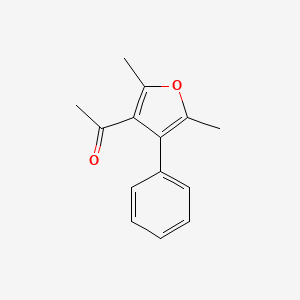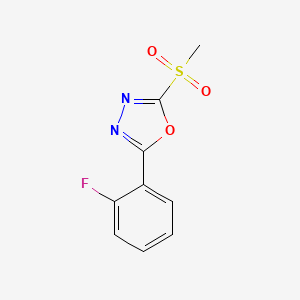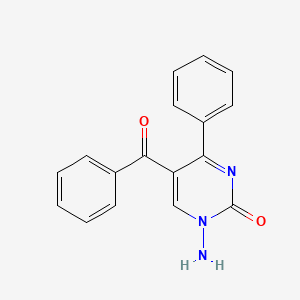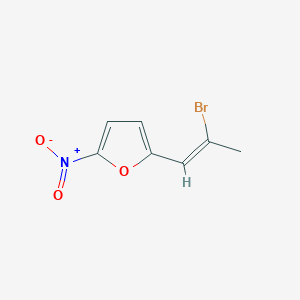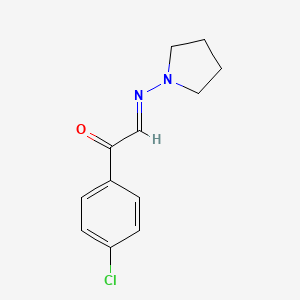
4'-Chloro-2-(1-pyrrolidinylimino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by the presence of a chloro-substituted acetophenone core with a pyrrolidinylimine group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4’-chloroacetophenone and pyrrolidine.
Formation of the Imine: The key step involves the condensation of 4’-chloroacetophenone with pyrrolidine under acidic or basic conditions to form the imine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4’-chloroacetophenone derivatives.
Reduction: Formation of 4’-chloro-2-(1-pyrrolidinylamino)acetophenone.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Chloro-2-(1-pyrrolidinylamino)acetophenone: Similar structure but with an amine group instead of an imine.
4’-Chloroacetophenone: Lacks the pyrrolidinylimine group.
2-(1-Pyrrolidinylimino)acetophenone: Lacks the chloro substituent.
Uniqueness
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is unique due to the presence of both the chloro and pyrrolidinylimine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25555-22-0 |
|---|---|
Molekularformel |
C12H13ClN2O |
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
(2E)-1-(4-chlorophenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C12H13ClN2O/c13-11-5-3-10(4-6-11)12(16)9-14-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b14-9+ |
InChI-Schlüssel |
JZHFCTMECLSJFP-NTEUORMPSA-N |
Isomerische SMILES |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

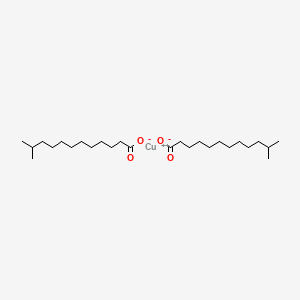
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)


